N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(2-fluorophenoxy)butanamide
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Overview
Description
N-(2,4-dioxo-1,3-diazaspiro[45]decan-3-yl)-2-(2-fluorophenoxy)butanamide is a synthetic organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(2-fluorophenoxy)butanamide typically involves multiple steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.
Introduction of the Fluorophenoxy Group: The fluorophenoxy group can be introduced via a nucleophilic substitution reaction using a fluorophenol derivative and an appropriate leaving group.
Attachment of the Butanamide Moiety: The final step involves the coupling of the spirocyclic intermediate with a butanamide derivative, often using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the spirocyclic core or the butanamide moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with alcohol or alkane functionalities.
Substitution: Substituted derivatives with various functional groups replacing the fluorophenoxy group.
Scientific Research Applications
N-(2,4-dioxo-1,3-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex spirocyclic compounds.
Biology: As a probe for studying biological processes involving spirocyclic structures.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(2-fluorophenoxy)butanamide would depend on its specific biological target. Generally, spirocyclic compounds can interact with various molecular targets, including enzymes, receptors, and ion channels. The fluorophenoxy group may enhance binding affinity and specificity through interactions with hydrophobic pockets or aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Lactams: Compounds with a similar spirocyclic core but different substituents.
Fluorophenoxy Derivatives: Compounds with a fluorophenoxy group attached to different scaffolds.
Butanamides: Compounds with a butanamide moiety but different core structures.
Uniqueness
N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(2-fluorophenoxy)butanamide is unique due to the combination of its spirocyclic core, fluorophenoxy group, and butanamide moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-2-(2-fluorophenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O4/c1-2-13(26-14-9-5-4-8-12(14)19)15(23)21-22-16(24)18(20-17(22)25)10-6-3-7-11-18/h4-5,8-9,13H,2-3,6-7,10-11H2,1H3,(H,20,25)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWDDOSQSRXCCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NN1C(=O)C2(CCCCC2)NC1=O)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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